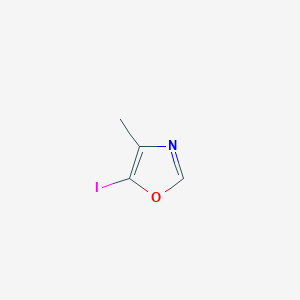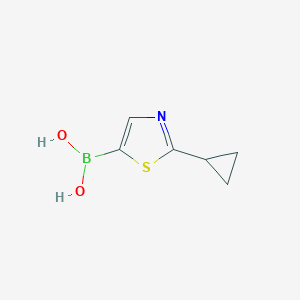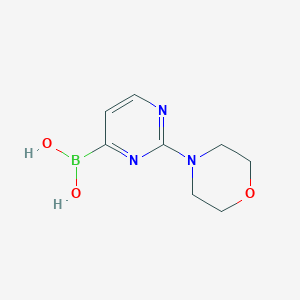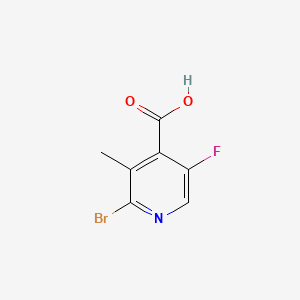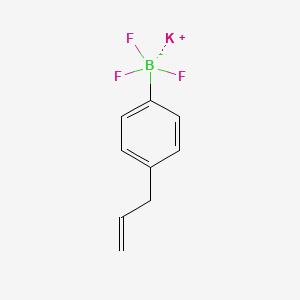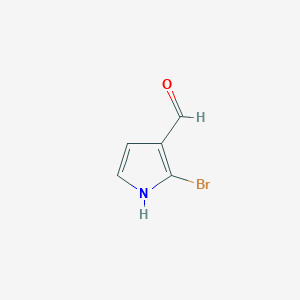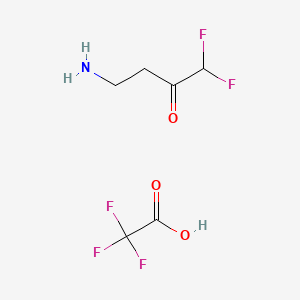
(3-((Tert-butoxycarbonyl)amino)prop-1-EN-1-YL)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1E)-3-{[(tert-butoxy)carbonyl]amino}prop-1-en-1-yl]boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group, which is known for its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amino functionality, making it a valuable intermediate in synthetic organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1E)-3-{[(tert-butoxy)carbonyl]amino}prop-1-en-1-yl]boronic acid typically involves the reaction of a suitable boronic acid derivative with an appropriate Boc-protected amine. One common method involves the use of Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it ideal for the synthesis of complex organoboron compounds.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
化学反应分析
Types of Reactions
[(1E)-3-{[(tert-butoxy)carbonyl]amino}prop-1-en-1-yl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling , as well as oxidizing agents like hydrogen peroxide for oxidation reactions. The reaction conditions are typically mild, with temperatures ranging from room temperature to moderate heating.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds, while oxidation reactions can yield boronic esters or borates.
科学研究应用
[(1E)-3-{[(tert-butoxy)carbonyl]amino}prop-1-en-1-yl]boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of [(1E)-3-{[(tert-butoxy)carbonyl]amino}prop-1-en-1-yl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical reactions, including Suzuki-Miyaura coupling . The boronic acid group can interact with molecular targets and pathways involved in these reactions, facilitating the formation of new carbon-carbon bonds.
相似化合物的比较
[(1E)-3-{[(tert-butoxy)carbonyl]amino}prop-1-en-1-yl]boronic acid can be compared with other boronic acid derivatives, such as phenylboronic acid and pinacol boronic esters . While all these compounds share the boronic acid functionality, [(1E)-3-{[(tert-butoxy)carbonyl]amino}prop-1-en-1-yl]boronic acid is unique due to the presence of the Boc-protected amino group, which provides additional versatility in synthetic applications.
List of Similar Compounds
- Phenylboronic acid
- Pinacol boronic esters
- Alkyl boronic acids
This detailed article provides a comprehensive overview of [(1E)-3-{[(tert-butoxy)carbonyl]amino}prop-1-en-1-yl]boronic acid, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C8H16BNO4 |
|---|---|
分子量 |
201.03 g/mol |
IUPAC 名称 |
[(E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-1-enyl]boronic acid |
InChI |
InChI=1S/C8H16BNO4/c1-8(2,3)14-7(11)10-6-4-5-9(12)13/h4-5,12-13H,6H2,1-3H3,(H,10,11)/b5-4+ |
InChI 键 |
NMERAPVDCBHCKM-SNAWJCMRSA-N |
手性 SMILES |
B(/C=C/CNC(=O)OC(C)(C)C)(O)O |
规范 SMILES |
B(C=CCNC(=O)OC(C)(C)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


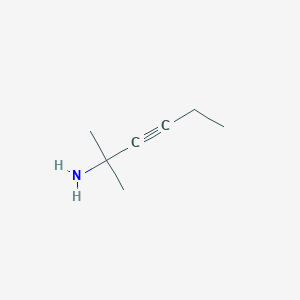

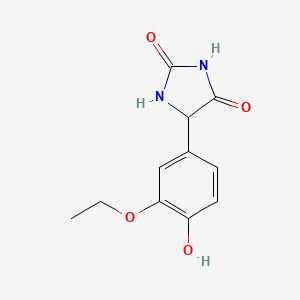
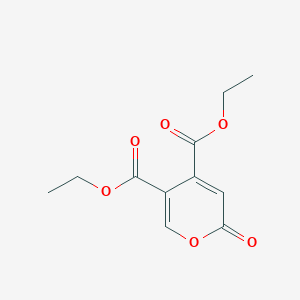
![cis-3A-Methylhexahydro-1H-furo[3,4-C]pyrrole hydrochloride](/img/structure/B13466709.png)
![N-benzyl-N-ethylbicyclo[1.1.1]pentan-1-amine](/img/structure/B13466710.png)
